molecular formula C8H12N2O2 B8589379 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, 3,7,7-trimethyl- CAS No. 188825-43-6

3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, 3,7,7-trimethyl-

Cat. No. B8589379
Key on ui cas rn: 188825-43-6
M. Wt: 168.19 g/mol
InChI Key: FKOMPZBIVCSMJG-UHFFFAOYSA-N
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Patent
US05418232

Procedure details

In 5 ml of ethyl alcohol were added 949 mg (6.77 mmol) of 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid anhydride and 0.36 ml (6.77 mmol) of methylhydrazine, and the mixture was heated under reflux for 16 hours. The solvent was removed by distillation under reduced pressure, and the residue was purified by silica gel column chromatography. Recrystallization from ethyl acetate/hexane afforded 312 mg (27.3%) of the titled compound.
Quantity
949 mg
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
27.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:4]2[C:5]([O:7][C:8](=O)[CH:3]12)=[O:6].[CH3:11][NH:12][NH2:13]>C(O)C>[CH3:11][N:12]1[NH:13][C:5](=[O:6])[CH:4]2[CH:3]([C:2]2([CH3:10])[CH3:1])[C:8]1=[O:7]

Inputs

Step One
Name
Quantity
949 mg
Type
reactant
Smiles
CC1(C2C1C(=O)OC2=O)C
Name
methylhydrazine
Quantity
0.36 mL
Type
reactant
Smiles
CNN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
CN1C(C2C(C2C(N1)=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 312 mg
YIELD: PERCENTYIELD 27.3%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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